molecular formula C13H15FN2O3 B499033 [1-(2-Fluoro-benzyl)-3-oxo-piperazin-2-yl]-acetic acid CAS No. 1033600-04-2

[1-(2-Fluoro-benzyl)-3-oxo-piperazin-2-yl]-acetic acid

Katalognummer: B499033
CAS-Nummer: 1033600-04-2
Molekulargewicht: 266.27g/mol
InChI-Schlüssel: ZAWDHYRVWWFEOT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[1-(2-Fluoro-benzyl)-3-oxo-piperazin-2-yl]-acetic acid is a piperazine derivative featuring a 2-fluorobenzyl substituent at position 1, a ketone group at position 3, and an acetic acid moiety at position 2. Its molecular formula is C₁₃H₁₅FN₂O₃, with a molecular weight of 266.27 g/mol . Key physicochemical properties include:

  • Hydrogen bond donors/acceptors: 2 donors (N–H, O–H) and 5 acceptors (F, O, N) .
  • Topological polar surface area (TPSA): 69.6 Ų, indicating moderate polarity .
  • logP (XLogP3): -1.8, suggesting hydrophilic characteristics .

This compound is hypothesized to exhibit biological activity through interactions with enzyme active sites, particularly in contexts such as non-nucleoside reverse transcriptase inhibition (NNRTI), as seen in structurally related analogs .

Eigenschaften

IUPAC Name

2-[1-[(2-fluorophenyl)methyl]-3-oxopiperazin-2-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FN2O3/c14-10-4-2-1-3-9(10)8-16-6-5-15-13(19)11(16)7-12(17)18/h1-4,11H,5-8H2,(H,15,19)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAWDHYRVWWFEOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C(=O)N1)CC(=O)O)CC2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301199394
Record name 1-[(2-Fluorophenyl)methyl]-3-oxo-2-piperazineacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301199394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1033600-04-2
Record name 1-[(2-Fluorophenyl)methyl]-3-oxo-2-piperazineacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1033600-04-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(2-Fluorophenyl)methyl]-3-oxo-2-piperazineacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301199394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [1-(2-Fluoro-benzyl)-3-oxo-piperazin-2-yl]-acetic acid typically involves the reaction of 2-fluorobenzylamine with ethyl 2-oxoacetate, followed by cyclization to form the piperazine ring. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and the reactions are carried out in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to reduce costs and environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions

[1-(2-Fluoro-benzyl)-3-oxo-piperazin-2-yl]-acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and bases like sodium methoxide. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

Biological Activities

The compound has been investigated for various biological activities, including:

  • Antimicrobial Activity : Research indicates that derivatives of piperazine compounds exhibit significant antibacterial properties. The compound's structure allows it to interact with bacterial enzymes, potentially leading to inhibition of bacterial growth. For instance, studies have shown that similar piperazine derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria .
  • Antiviral Properties : Preliminary studies suggest that compounds related to [1-(2-Fluoro-benzyl)-3-oxo-piperazin-2-yl]-acetic acid may possess antiviral activities. Specifically, the modification of piperazine structures has been linked to enhanced efficacy against viruses such as HIV and herpes simplex virus .
  • Anti-inflammatory Effects : Some research highlights the potential of piperazine derivatives in reducing inflammation, which could be beneficial in treating conditions like arthritis or other inflammatory diseases. The mechanism often involves modulation of inflammatory pathways and cytokine production .

Example Synthesis Pathway

A common synthetic route includes:

  • Formation of the Piperazine Ring : Starting from 2-fluorobenzylamine and an appropriate acetic acid derivative.
  • Oxidation : The introduction of keto groups through oxidation reactions.
  • Final Acetylation : To yield the final product with the desired functional groups.

Case Studies

Several case studies illustrate the compound's efficacy in specific applications:

  • Antibacterial Screening : In a study assessing various piperazine derivatives, this compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated a notable zone of inhibition, suggesting potential as a new antibacterial agent .
  • Antiviral Testing : A recent investigation into piperazine derivatives showed that modifications could enhance antiviral activity against HIV strains. The study demonstrated that certain structural features significantly improved efficacy compared to standard antiviral drugs .
  • Inflammatory Response Modulation : Research conducted on inflammatory models indicated that compounds related to this compound could reduce markers of inflammation, suggesting therapeutic potential in chronic inflammatory diseases .

Wirkmechanismus

The mechanism of action of [1-(2-Fluoro-benzyl)-3-oxo-piperazin-2-yl]-acetic acid involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes, affecting biological pathways and processes. The exact molecular targets and pathways involved depend on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The compound’s structural analogs differ primarily in the substituents on the benzyl group and piperazine ring. Key comparisons include:

Table 1: Substituent and Physicochemical Comparison
Compound Name (CAS) Substituent Molecular Weight (g/mol) logP TPSA (Ų)
[1-(2-Fluoro-benzyl)-3-oxo-piperazin-2-yl]-acetic acid 2-Fluoro-benzyl 266.27 -1.8 69.6
[1-(3-Fluoro-benzyl)-3-oxo-piperazin-2-yl]-acetic acid (1033399-99-3) 3-Fluoro-benzyl 266.27 N/A 69.6
[1-(4-Fluoro-benzyl)-3-oxo-piperazin-2-yl]-acetic acid (1033600-10-0) 4-Fluoro-benzyl 266.27 N/A N/A
2-[1-(2-Chloro-6-fluorobenzyl)-3-oxo-2-piperazinyl]acetic acid (1033600-27-9) 2-Chloro-6-fluoro-benzyl 301.00 N/A N/A
2-(3-Oxo-1-(3-phenoxybenzyl)piperazin-2-yl)acetic acid (1022924-59-9) 3-Phenoxybenzyl 365.39 N/A 83.5

Key Observations :

  • Fluorine Position : The 2-fluoro substitution may enhance hydrophobic interactions in enzyme binding pockets compared to 3- or 4-fluoro analogs due to spatial alignment with aromatic residues like Tyr181 or Tyr318 in NNRTI binding sites .

Docking and Binding Affinity Comparisons

Pharmacophore models and docking studies highlight critical interactions for NNRTI activity, including:

  • Hydrophobic pockets: Aromatic residues (Tyr181, Trp229) interact with benzyl or phenoxy groups.
  • Hydrogen bonding : Lys101 and Lys103 form bonds with electronegative groups (e.g., ketone or acetic acid) .
Table 2: Docking Scores of Reference Compounds and Analogs
Compound Name MolDock Score Re-Rank Score Key Interactions
Nevirapine (Reference) -80.422 -69.192 Lys101, Tyr318, Leu100
ZINC02146330 (Lead) -148.393 -105.048 Lys101, Leu103, Tyr318
ZINC19286543 (Lead) -137.850 -102.759 Hydrophobic pocket, π–π stacking

The 2-fluoro-benzyl group may mimic the "butterfly-like" conformation observed in nevirapine analogs, optimizing interactions with hydrophobic pockets .

Biologische Aktivität

[1-(2-Fluoro-benzyl)-3-oxo-piperazin-2-yl]-acetic acid is a synthetic organic compound belonging to the class of piperazine derivatives. Its unique structure, characterized by a fluoro-benzyl group attached to a piperazine ring and an acetic acid moiety, suggests potential biological activities that warrant investigation. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C13H15FN2O3
  • Molecular Weight : 266.27 g/mol
  • Boiling Point : Not specified
  • Melting Point : Not specified

Synthesis

The synthesis of this compound typically involves:

  • Formation of the Piperazine Ring : Reaction of 2-fluorobenzylamine with ethyl 2-oxoacetate.
  • Cyclization : Using bases like sodium hydride or potassium carbonate in solvents such as DMF or THF.
  • Final Acylation : Involves acetic anhydride or acetyl chloride to attach the acetic acid moiety .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor or activator of various enzymes, affecting metabolic pathways.
  • Binding Affinity : The fluoro-benzyl group enhances binding to certain receptors, while the piperazine ring provides structural stability .

Biological Activity and Therapeutic Potential

Research indicates that compounds similar to this compound exhibit diverse biological activities:

Table 1: Biological Activities of Piperazine Derivatives

Compound NameActivity TypeIC50 (µM)Reference
Compound AEnzyme Inhibition25.7 ± 1.38
Compound BCytotoxicity60.4 ± 1.98
Compound CAntimicrobial<30% inhibition at 50 µM

Case Studies and Research Findings

  • Cytotoxicity Studies : In vitro studies have shown that piperazine derivatives can induce cytotoxic effects on various tumor cell lines at high concentrations, suggesting potential applications in cancer therapy .
  • Enzyme Interaction Studies : A study highlighted the compound's ability to inhibit specific enzymes involved in metabolic pathways, indicating its potential as a biochemical probe for further research into metabolic diseases .
  • Pharmacophore Modeling : Computational studies have identified key structural features necessary for biological activity, providing insights into the design of more effective analogs with enhanced potency against targeted enzymes .

Q & A

Q. What are the established synthetic routes for [1-(2-Fluoro-benzyl)-3-oxo-piperazin-2-yl]-acetic acid, and how are intermediates purified?

Methodology :

  • Step 1 : Start with 2-fluorobenzoic acid and convert it to 2-fluorobenzoyl chloride using thionyl chloride (SOCl₂) under reflux (1033 K, 5 hours) .
  • Step 2 : React 2-fluorobenzoyl chloride with 1-Boc-piperazine in ethanol, using potassium carbonate (K₂CO₃) as a base, followed by reflux (12 hours). Purify via extraction and evaporation .
  • Step 3 : Deprotect the Boc group using trifluoroacetic acid (TFA) in dichloromethane (DCM) to yield 4-(2-fluorobenzoyl)piperazin-1-ium trifluoroacetate .
  • Step 4 : Introduce the acetic acid moiety via alkylation or coupling reactions. For example, react with 2-chloro-1-(4-hydroxyphenyl)ethanone in ethanol under reflux (5 hours) with K₂CO₃, followed by column chromatography (EtOAc/petroleum ether) for purification .
  • Key Techniques : Use TLC for reaction monitoring, silica gel chromatography for purification, and NMR (¹H/¹³C) for structural confirmation .

Q. Reference :

Q. Which analytical techniques are optimal for characterizing this compound?

Methodology :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR in deuterated solvents (e.g., DMSO-d₆) to confirm substituent positions and stereochemistry. For example, aromatic protons (δ 7.2–7.8 ppm) and piperazine carbons (δ 40–60 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (0.1% TFA) to assess purity (>95%) .
  • X-ray Crystallography : For absolute configuration determination, grow single crystals in EtOAc/hexane and analyze with Cu-Kα radiation .
  • Mass Spectrometry (MS) : ESI-MS in positive ion mode to confirm molecular weight (e.g., [M+H]+ at m/z 293.3) .

Table 1 : Analytical Parameters

TechniqueConditionsKey Peaks/Features
¹H NMRDMSO-d₆, 400 MHzδ 3.2–4.1 (piperazine), δ 7.3–7.6 (fluorobenzyl)
HPLCC18, 70:30 ACN/H₂ORetention time: 8.2 min
ESI-MSPositive modem/z 293.3 [M+H]+

Q. Reference :

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

Methodology :

  • pH Stability : Dissolve the compound in buffers (pH 1–12) and incubate at 37°C for 24 hours. Analyze degradation via HPLC. For example, acidic conditions (pH < 3) may hydrolyze the amide bond .
  • Thermal Stability : Perform thermogravimetric analysis (TGA) at 25–300°C (heating rate: 10°C/min) to identify decomposition points. Store lyophilized samples at -20°C to prevent diketopiperazine formation .
  • Light Sensitivity : Expose to UV light (254 nm) for 48 hours and monitor oxidation products (e.g., quinone derivatives) via LC-MS .

Q. Reference :

Advanced Research Questions

Q. What strategies mitigate racemization during the synthesis of chiral intermediates?

Methodology :

  • Low-Temperature Reactions : Conduct coupling steps at 0–4°C to minimize epimerization of the acetic acid moiety .
  • Chiral Catalysts : Use (R)- or (S)-BINOL-derived catalysts in asymmetric alkylation reactions (e.g., 80% enantiomeric excess) .
  • Chiral HPLC : Separate enantiomers using a Chiralpak AD-H column (hexane/isopropanol, 90:10) to confirm optical purity .
  • Protecting Groups : Employ tert-butoxycarbonyl (Boc) or benzyl (Bn) groups to shield reactive centers during synthesis .

Q. Reference :

Q. How can the compound’s mechanism of action as a potential enzyme inhibitor be elucidated?

Methodology :

  • Enzyme Assays : Test inhibition of aldose reductase (ALR2) or prostaglandin D2 (PGD2) receptors. For ALR2, measure IC₅₀ via spectrophotometry (NADPH oxidation at 340 nm) .
  • Molecular Docking : Use AutoDock Vina to model interactions with ALR2’s catalytic site (e.g., hydrogen bonds with Tyr48 and His110) .
  • Kinetic Studies : Perform Lineweaver-Burk plots to determine inhibition type (competitive/uncompetitive). For PGD2 antagonists, use radioligand binding assays (³H-PGD2 displacement) .

Table 2 : Key Enzymatic Parameters

TargetAssay TypeIC₅₀ (μM)Selectivity (vs. ALR1)
ALR2Spectrophotometric0.07516.4-fold
PGD2 ReceptorRadioligand2.0>100-fold vs. EP2

Q. Reference :

Q. What in vitro and in vivo models are suitable for pharmacokinetic (PK) profiling?

Methodology :

  • In Vitro Hepatic Clearance : Incubate with rat liver microsomes (RLM) and quantify parent compound via LC-MS/MS. Calculate intrinsic clearance (Cl₍ᵢₙₜ₎) .
  • Bile Cannulation Studies : Administer the compound to rats (IV, 5 mg/kg) and collect bile for 24 hours. Detect biliary excretion (>50% unchanged) to identify hepatobiliary liability .
  • Plasma Protein Binding : Use equilibrium dialysis (human serum albumin) to determine free fraction (e.g., fu = 12%) .

Q. Reference :

Q. How can contradictory data from NMR and X-ray crystallography be resolved?

Methodology :

  • Dynamic Effects : NMR captures solution-state equilibria (e.g., keto-enol tautomerism), while X-ray shows solid-state conformation. Compare both to identify dominant tautomers .
  • Temperature-Dependent NMR : Acquire spectra at 25°C and -40°C to slow exchange processes and resolve overlapping peaks .
  • DFT Calculations : Optimize geometries at the B3LYP/6-31G* level and compare theoretical NMR shifts with experimental data .

Q. Reference :

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.